molecular formula C33H25BrN4 B018061 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole CAS No. 133051-88-4

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole

Cat. No. B018061
M. Wt: 557.5 g/mol
InChI Key: WROIFZUSIQAQBZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that incorporate both biphenyl and tetrazole structural motifs. Tetrazoles are of significant interest in chemistry due to their aromaticity, stability, and ability to mimic carboxylic acid functionality, making them valuable in various fields, including materials science and medicinal chemistry. Similarly, biphenyl derivatives are widely explored for their unique physicochemical properties, contributing to their application in organic synthesis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of tetrazole and biphenyl derivatives often involves strategies like cyclization reactions, substitution reactions, and cross-coupling techniques. For example, a practical synthesis approach for methylene-bridged benzotriazole derivatives, which share some synthetic similarities with the target compound, has been developed, emphasizing green chemistry principles (Gu et al., 2009).

Molecular Structure Analysis

Tetrazole rings are five-membered aromatic heterocycles with four nitrogen atoms, offering rich electron density and the ability to form strong hydrogen bonds. This characteristic is pivotal in determining the compound's reactivity and interaction with biological targets. The biphenyl moiety, with its rotational flexibility and planarity, can significantly influence the molecular conformation and, consequently, the physicochemical properties of the compound.

Chemical Reactions and Properties

Tetrazole derivatives are known for their reactivity towards nucleophilic substitution and participation in click chemistry reactions. Their chemical stability and resemblance to carboxylic acids allow them to be used as bioisosteres in drug development (Dai et al., 2013).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Crystal Structure : The compound has been synthesized and characterized through different methods. Two polymorphs of this compound have been characterized by single-crystal X-ray diffraction, demonstrating different molecular orientations and interatomic distances influenced by π···π stacking interactions (Zhao et al., 2013).

  • Synthetic Pathways : A synthesis pathway for the compound from 4′-methyl-2-cyano-biphenyl has been developed. This involves reaction steps including azide ion reaction, trityl group protection, and bromination (Wang, Sun, & Ru, 2008).

  • One-Step Conversion Process : A novel one-step process for converting an amide into a tetrazole, which involves the compound as an intermediate, has been explored (Duncia, Pierce, & Santella, 1991).

Chemical Engineering and Process Intensification

  • Microreactor Process : The compound's synthesis has been enhanced using microreactors, demonstrating higher yields and efficiency compared to traditional batch reactors. This indicates its potential for industrial production (Maralla et al., 2017).

Pharmaceutical Applications

  • Pharmacological Analysis : Some derivatives of the compound have been subjected to pharmacological analyses, including anti-proliferative, anti-inflammatory, and anti-fungal activity studies (Kamble et al., 2017).

  • One-Pot Synthesis for Pharmaceutical Products : An efficient one-pot synthesis method for trityl olmesartan medoxomil, using the compound as an intermediate, has been developed. This process is significant for industrial production due to its simplicity and high yield (Časar & Časar, 2018).

Future Directions

The potential applications and future directions for this compound would depend on its exact properties and effects. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

5-[2-[4-(bromomethyl)phenyl]phenyl]-2-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-37-38(36-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROIFZUSIQAQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole

CAS RN

133051-88-4
Record name 5-[4'-(Bromomethyl)-1,1'-biphenyl-2-yl]-2-triphenylmethyl-2H-tetrazole
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